molecular formula C11H7BrClFN2O2S B8518298 N-(5-bromo-2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide

N-(5-bromo-2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide

Cat. No. B8518298
M. Wt: 365.61 g/mol
InChI Key: KLEJCMJLXPKUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07820665B2

Procedure details

To a 50-mL, round-bottomed flask was added 3-amino-5-bromo-2-chloropyridine (0.50 g, 2.4 mmol, Asymchem, Morrisville, N.C.), pyridine (10 mL, 120 mmol) and 4-fluorobenzenesulfonyl chloride (2.0 g, 10 mmol, Fluka, Buchs, Switzerland). The mixture was stirred at 25° C. After 18 hours, the mixture was concentrated in vacuo. To the residue was added methanol (10 mL), 1,4-dioxane (10 mL) and potassium carbonate (3.4 g, 25 mmol). The mixture was stirred at 60° C. After 16 hours, the mixture was poured into water (100 mL) and the pH was adjusted to ˜7 with 1 N HCl. The solution was extracted with EtOAc (3×75 mL) and the combined extracts were washed with water (100 mL), brine (100 mL) and then dried (Na2SO4) and concentrated onto silica. Purification by silica gel chromatography (2.0 to 30% EtOAc/hexane) afforded the title compound as a white solid (0.53 g, 58% yield). MS (ESI pos. ion) m/z: 367 (M+1). 1H NMR (400 MHz, DMSO-d6) δ ppm 10.63 (br. s, 1H), 8.42 (d, J=2.3 Hz, 1H), 7.94 (d, J=2.3 Hz, 1H), 7.77-7.84 (m, 2H), 7.40-7.47 (m, 2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
3.4 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
58%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.N1C=CC=CC=1.[F:16][C:17]1[CH:22]=[CH:21][C:20]([S:23](Cl)(=[O:25])=[O:24])=[CH:19][CH:18]=1.C(=O)([O-])[O-].[K+].[K+].Cl>O.O1CCOCC1.CO>[Br:8][C:6]1[CH:7]=[C:2]([NH:1][S:23]([C:20]2[CH:21]=[CH:22][C:17]([F:16])=[CH:18][CH:19]=2)(=[O:25])=[O:24])[C:3]([Cl:9])=[N:4][CH:5]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC=1C(=NC=C(C1)Br)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
2 g
Type
reactant
Smiles
FC1=CC=C(C=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
3.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
STIRRING
Type
STIRRING
Details
The mixture was stirred at 60° C
WAIT
Type
WAIT
Details
After 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with EtOAc (3×75 mL)
WASH
Type
WASH
Details
the combined extracts were washed with water (100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated onto silica
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (2.0 to 30% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)Cl)NS(=O)(=O)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.53 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.